

A Technical Guide to the Physicochemical Characteristics of 13-cis-Retinyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 13-cis-retinyl palmitate, an important geometric isomer of retinyl palmitate. This document collates available data on its chemical properties, stability, and analytical methodologies, with a focus on differentiating it from its all-trans counterpart. The information is intended to support research, development, and analytical activities involving this compound.

Chemical and Physical Properties

13-cis-retinyl palmitate is the ester of 13-cis-retinol and palmitic acid. While much of the available literature focuses on the more stable all-trans isomer, key data for the 13-cis form has been compiled below. It is important to note that specific experimental values for purified 13-cis-retinyl palmitate are scarce, and some properties are inferred from data on all-trans-retinyl palmitate and other retinoids.

Table 1: General Physicochemical Properties

Property	Value	Source
Chemical Name	(2Z,4E,6E,8E)-3,7-Dimethyl-9- (2,6,6-trimethylcyclohex-1-en- 1-yl)nona-2,4,6,8-tetraen-1-yl palmitate	[1]
Alternate Names	13-cis-Retinyl palmitate; 13- cis-Retinol 15-hexadecanoate	[2]
CAS Number	26771-20-0	[1][2]
Molecular Formula	C36H60O2	[1][2]
Molecular Weight	524.86 g/mol	[2]
Appearance	Likely a yellow, viscous liquid or low-melting solid, similar to the all-trans isomer.	[3]

Table 2: Solubility and Spectroscopic Data

Property	Value/Description	Source
Solubility	Insoluble in water. Soluble in most organic solvents such as chloroform, ether, and edible oils. Slightly soluble in alcohol.	[3][4]
UV-Vis Spectrum (λmax)	The UV absorption maximum is expected to be in the range of 325-328 nm in ethanol, similar to other retinoids.	[3][5][6]
Molar Extinction Coefficient (ε)	Specific data for the 13-cis isomer is not readily available. For all-trans-retinyl palmitate, the E1% (1 g/100 mL) at 325 nm in ethanol is approximately 975-1000.	[3]
Fluorescence	Excitation and emission wavelengths are expected to be similar to all-trans-retinyl palmitate (Excitation: ~325 nm, Emission: ~470 nm).	[3]

Stability and Isomerization

Retinoids, including 13-cis-retinyl palmitate, are sensitive to environmental factors. Understanding their stability is critical for accurate analysis and formulation.

- Heat Sensitivity: 13-cis-retinyl palmitate is known to be formed from all-trans-retinyl palmitate
 through heat-induced isomerization. This suggests that while heat can generate the 13-cis
 isomer, excessive heat will likely lead to a mixture of various isomers and degradation
 products.[7][8]
- Light Sensitivity: Like all retinoids, 13-cis-retinyl palmitate is sensitive to light, particularly UV light. Exposure can lead to further isomerization and degradation. All laboratory operations

should be performed under subdued light, and solutions should be stored in amber glassware or containers protected with aluminum foil.[5][8]


- Oxidative Stability: The presence of oxygen can lead to the degradation of retinoids. It is recommended to store the compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) and to use antioxidants such as butylated hydroxytoluene (BHT) in solutions to retard oxidation.[8]
- Storage: For long-term stability, 13-cis-retinyl palmitate should be stored as a solid at low temperatures (e.g., -20°C) in the dark and under an inert atmosphere. Solutions should also be stored at low temperatures.[9]

Biological Activity and Metabolism

The biological activity of 13-cis-retinyl palmitate is reported to be approximately 75% of that of all-trans-retinyl palmitate, which is considered the most biologically active form.[4]

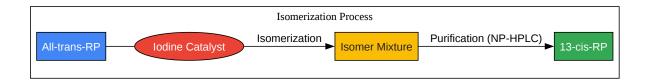
Cellular Uptake and Metabolism

The metabolism of 13-cis-retinyl palmitate is expected to follow the general pathway for retinyl esters.

Click to download full resolution via product page

Cellular processing of 13-cis-retinyl palmitate.

Upon cellular uptake, it is likely hydrolyzed by retinyl ester hydrolases to yield 13-cis-retinol and palmitic acid.[3][10] 13-cis-retinol can then bind to cellular retinol-binding proteins (CRBPs), which facilitate its transport and subsequent metabolism.[11] It is important to note that 13-cis-retinoic acid, a downstream metabolite, is thought to exert many of its biological effects after intracellular isomerization to all-trans-retinoic acid, which then binds to nuclear retinoid receptors.[12] It is plausible that a similar isomerization step is crucial for the biological activity derived from 13-cis-retinyl palmitate.



Experimental Protocols Synthesis via Isomerization

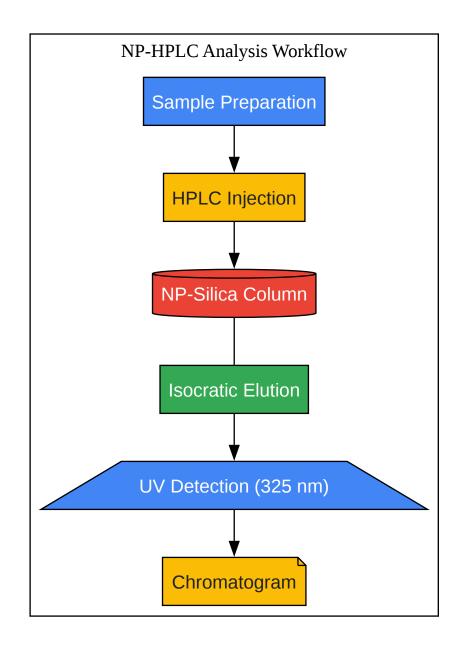
A common method for preparing 13-cis-retinyl palmitate is through the isomerization of the all-trans isomer. While a specific protocol for isolating pure 13-cis-retinyl palmitate is not detailed in the searched literature, a general approach for generating a mixture of isomers is described.

Protocol: Iodine-Catalyzed Isomerization of All-trans-Retinyl Palmitate

- Dissolution: Dissolve all-trans-retinyl palmitate in a suitable organic solvent (e.g., hexane or ethanol) in a light-protected flask.
- Catalyst Addition: Add a catalytic amount of iodine to the solution.
- Incubation: Stir the reaction mixture at room temperature, protected from light. The reaction progress can be monitored by HPLC to observe the formation of different isomers.
- Equilibrium: Allow the reaction to proceed until an equilibrium mixture of isomers is formed.
 One study reported an equilibrium mixture containing approximately 24% 13-cis-retinyl palmitate.[7]
- Quenching: The reaction can be quenched by the addition of a sodium thiosulfate solution to remove the iodine.
- Purification: The resulting mixture of isomers requires purification, typically by preparative normal-phase HPLC, to isolate the 13-cis-retinyl palmitate.

Click to download full resolution via product page

Workflow for the synthesis of 13-cis-retinyl palmitate.


Analytical Methodology: HPLC Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of retinyl palmitate isomers. Normal-phase HPLC is generally more effective than reversed-phase HPLC for separating geometric isomers of retinoids.

Protocol: Normal-Phase HPLC for Retinyl Palmitate Isomer Separation

- Instrumentation: An HPLC system equipped with a UV detector is required.
- Column: A silica-based normal-phase column (e.g., Zorbax SIL, 4.6 × 250 mm, 5 μm).[13]
- Mobile Phase: A non-polar mobile phase is used. A common mobile phase consists of a
 mixture of n-hexane (or n-heptane) with a small percentage of a more polar solvent like 2propanol (isopropanol) or ethyl acetate. The exact ratio needs to be optimized for the specific
 column and system to achieve baseline separation of the isomers. For example, a mobile
 phase of n-heptane and isopropyl alcohol (e.g., 75:25 v/v) has been used.[12]
- Flow Rate: A typical flow rate is 1.0 to 2.0 mL/min.
- Detection: UV detection at the λmax of retinyl palmitate, typically around 325 nm.[12][13]
- Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent. It is crucial to protect samples from light and oxidation during preparation and analysis.
- Injection Volume: Typically in the range of 20 μL.[12]

Click to download full resolution via product page

Workflow for the analysis of 13-cis-retinyl palmitate by NP-HPLC.

Summary and Future Directions

13-cis-retinyl palmitate is a significant isomer of retinyl palmitate, notable for its formation via thermal processing and its distinct, though reduced, biological activity compared to the all-trans form. This guide provides a summary of its known physicochemical properties and relevant experimental protocols.

A significant gap in the literature exists regarding specific quantitative data for pure 13-cisretinyl palmitate. Future research should focus on:

- The isolation of highly purified 13-cis-retinyl palmitate to allow for the precise determination of its melting point, molar absorptivity, and solubility in various solvents.
- Detailed kinetic studies of the thermal and photochemical isomerization of all-trans-retinyl palmitate to better understand the formation and degradation pathways of the 13-cis isomer.
- Elucidation of the specific interactions of 13-cis-retinyl palmitate and its metabolite, 13-cis-retinol, with cellular binding proteins and metabolic enzymes.
- Investigation into any unique signaling pathways or biological roles that may be specific to the 13-cis isomer, beyond its function as a precursor to 13-cis-retinoic acid.

A deeper understanding of these aspects will be invaluable for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. alentris.org [alentris.org]
- 2. scbt.com [scbt.com]
- 3. Hydrolysis of 11-cis- and all-trans-retinyl palmitate by homogenates of human retinal epithelial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Cellular retinoid-binding proteins transfer retinoids to human cytochrome P450 27C1 for desaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinol, palmitate, 9-cis,13-cis- | Benchchem [benchchem.com]

- 8. Isomerization of all-trans-retinoids to 11-cis-retinoids in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate with high substrate concentration and product yield PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatic Retinyl Ester Hydrolases and the Mobilization of Retinyl Ester Stores [mdpi.com]
- 11. Functions of Intracellular Retinoid Binding-Proteins PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Characteristics of 13-cis-Retinyl Palmitate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3182199#physicochemical-characteristics-of-13-cis-retinyl-palmitate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com